N,N-Dimethylpentadecylamine
Overview
Description
N,N-Dimethylpentadecylamine is a chemical compound that is part of a broader class of organic compounds known as amines, which are characterized by the presence of one or more nitrogen atoms typically bonded to alkyl or aryl groups. While the provided papers do not directly discuss N,N-Dimethylpentadecylamine, they do provide insights into the synthesis, structure, and properties of related N,N-dimethyl compounds, which can be extrapolated to understand N,N-Dimethylpentadecylamine.
Synthesis Analysis
The synthesis of N,N-dimethyl compounds can involve various methods, including reductive condensation of amino acids with formaldehyde to produce N,N-dimethyl derivatives of neutral amino acids . Another method includes the reaction of creatinine with primary aliphatic nitro compounds and acetyl chloride to form N,N-dimethylamines . These methods suggest that N,N-Dimethylpentadecylamine could potentially be synthesized through similar reductive amination processes or by reacting pentadecylamine with a suitable dimethylating agent.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl compounds can be complex and is often determined using techniques such as X-ray crystallography or NMR spectroscopy. For example, the structure of an N,N-dimethylamino acid complex was analyzed, revealing a cis-arrangement of substituents around the metal center . While the structure of N,N-Dimethylpentadecylamine is not provided, it can be inferred that it would consist of a pentadecyl chain attached to a nitrogen atom that is further substituted with two methyl groups.
Chemical Reactions Analysis
N,N-dimethyl compounds can participate in various chemical reactions. For instance, N,N-dimethylaminoazobenzene derivatives are used for peptide sequence analysis, indicating that these compounds can react with amino acids to form detectable derivatives . Similarly, N,N-dimethyl compounds can be used as ligands in complex formation or as intermediates in the synthesis of heterocyclic systems . These examples suggest that N,N-Dimethylpentadecylamine could also engage in reactions pertinent to its functional groups, such as nucleophilic substitution or addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl compounds can vary widely. For example, the basicity and hydrogen bonding capabilities of N,N-dimethylpiperazine betaines were studied, indicating that these compounds can form strong hydrogen bonds and have measurable pKa values . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present in these compounds . While specific data on N,N-Dimethylpentadecylamine is not available, it can be expected to exhibit properties typical of amines, such as basicity, solubility in organic solvents, and the ability to form hydrogen bonds.
Scientific Research Applications
Hypolipidemic Activity
N,N-Dimethylpentadecylamine and its derivatives have been studied for their hypolipidemic activity. For instance, N,N-Dimethyl-n-octadecylamine borane was found to be an effective hypolipidemic agent in rodents, significantly lowering serum cholesterol and triglyceride levels. This compound works by inhibiting key enzymes in cholesterol and triglyceride pathways in the liver, leading to reduced lipid levels in liver and small intestine tissues. It also increases the rate of cholesterol clearance from the body, mainly through feces, and modulates cholesterol levels in LDL and HDL fractions (Hall et al., 1986). Similarly, a study on the structure-activity relationship of alkyldimethylamine borane derivatives, including N,N-dimethyloctadecyl amine borane, highlighted its potent hypolipidemic activity at specific dosages in rodents (Griffin et al., 1991).
Antimicrobial and Cytolytic Activity
N,N-Dimethyl-1-methyldodecylamine oxide, a compound related to N,N-Dimethylpentadecylamine, demonstrated inhibitory effects on the growth of bacteria, yeast, and filamentous fungi. It also induced lysis of osmotically stabilized protoplasts of Saccharomyces cerevisiae and human erythrocytes, indicating its potential for antimicrobial and cytolytic applications (Takácsová & Šubík, 2008).
Plant Growth Promotion
N,N-Dimethyl-hexadecylamine (DMHDA), a volatile organic compound produced by certain plant growth-promoting rhizobacteria (PGPR), has been found to promote Arabidopsis primary root elongation through cytokinin signaling and the AHK2 receptor. This study revealed that DMHDA affects root growth and lateral root formation in a dose-dependent manner (Vázquez-Chimalhua et al., 2021).
Antitumor Activity
A compound structurally related to N,N-Dimethylpentadecylamine, D-21266 (a heterocyclic alkylphospholipid), exhibited significant antitumor effects in a rodent tumor model. This study highlights the compound's potential as an anticancer agent with a favorable pharmacological and toxicological profile (Hilgard et al., 1997).
properties
IUPAC Name |
N,N-dimethylpentadecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHHYQWNNZIBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170190 | |
Record name | N,N-Dimethylpentadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylpentadecylamine | |
CAS RN |
17678-60-3 | |
Record name | N,N-Dimethyl-1-pentadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17678-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylpentadecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017678603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylpentadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40170190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylpentadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.859 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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